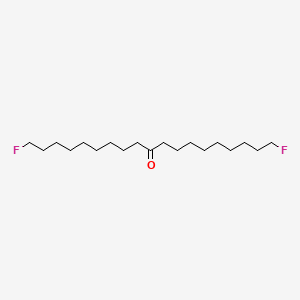

1,19-Difluorononadecan-10-one

説明

1,19-Difluorononadecan-10-one is a fluorinated aliphatic ketone characterized by a 19-carbon backbone with fluorine atoms at positions 1 and 19 and a ketone group at position 10. Fluorine atoms are known to enhance lipophilicity and metabolic stability, which may differentiate this compound from non-fluorinated analogs .

特性

CAS番号 |

462-17-9 |

|---|---|

分子式 |

C19H36F2O |

分子量 |

318.5 g/mol |

IUPAC名 |

1,19-difluorononadecan-10-one |

InChI |

InChI=1S/C19H36F2O/c20-17-13-9-5-1-3-7-11-15-19(22)16-12-8-4-2-6-10-14-18-21/h1-18H2 |

InChIキー |

JZMMVCUAGAMIEF-UHFFFAOYSA-N |

正規SMILES |

C(CCCCC(=O)CCCCCCCCCF)CCCCF |

製品の起源 |

United States |

準備方法

The synthesis of 1,19-Difluorononadecan-10-one can be achieved through several synthetic routes. One common method involves the fluorination of nonadecan-10-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial production of 1,19-Difluorononadecan-10-one may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and consistent production of the compound, which is essential for its application in various industries.

化学反応の分析

1,19-Difluorononadecan-10-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of 1,19-Difluorononadecan-10-one can yield alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction could produce nonadecan-10-ol.

科学的研究の応用

1,19-Difluorononadecan-10-one has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, fluorinated compounds like 1,19-Difluorononadecan-10-one are used as probes to study enzyme activity and protein interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity.

Medicine: Fluorinated ketones have potential applications in drug discovery and development. They can serve as lead compounds for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it suitable for applications requiring high stability and resistance to harsh conditions.

作用機序

The mechanism of action of 1,19-Difluorononadecan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The evidence highlights several fluorinated and non-fluorinated compounds with ketone or aromatic backbone structures. Below is a detailed comparison based on functional groups, fluorine substitution, and inferred properties:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Fluorine vs. Deuterium Substitution: Unlike Fluoranthene-d10 (used as an isotopic standard in environmental analysis ), 1,19-Difluorononadecan-10-one employs fluorine for electronic modulation rather than isotopic tracing. Fluorine’s electronegativity likely increases polarity and stability compared to non-fluorinated aliphatic ketones.

Aliphatic vs. Aromatic Ketones: The linear aliphatic structure of 1,19-Difluorononadecan-10-one contrasts with 9-fluorenone’s aromatic system . The latter’s conjugated π-system enables UV detection, whereas the former’s flexibility may favor membrane permeability or surfactant applications.

Functional Group Diversity: While 9-fluorenone-1-carboxylic acid (Compound 16, ) incorporates a carboxylic acid for reactivity or coordination, 1,19-Difluorononadecan-10-one’s ketone group at C10 could serve as a site for nucleophilic addition or reduction reactions.

Research Implications and Limitations

Comparative Data Gaps: Direct experimental data (e.g., melting points, solubility) for 1,19-Difluorononadecan-10-one are absent in the provided sources. Inferences are drawn from structurally related compounds like fluorenones and fluoranthene derivatives .

Potential Applications: The compound’s fluorinated termini could mimic lipid-like behavior, suggesting utility in drug delivery systems or polymer science, akin to fluorinated surfactants .

生物活性

1,19-Difluorononadecan-10-one is a fluorinated ketone that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The presence of fluorine atoms can significantly influence the compound's biological activity, making it a subject of research for potential pharmaceutical applications. This article explores the biological activity of 1,19-Difluorononadecan-10-one, including its synthesis, mechanisms of action, and relevant case studies.

1,19-Difluorononadecan-10-one has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H36F2O |

| Molecular Weight | 336.49 g/mol |

| IUPAC Name | 1,19-Difluorononadecan-10-one |

| CAS Number | 462-17-9 |

Synthesis

The synthesis of 1,19-Difluorononadecan-10-one typically involves multi-step organic reactions. The general synthetic route includes:

- Starting Materials : Nonadecan-10-one and fluorinating agents (e.g., sulfur tetrafluoride).

- Reaction Conditions : The reaction is performed under controlled temperature and pressure to ensure selective fluorination at the desired positions.

- Purification : The product is purified using chromatography techniques to isolate the desired compound from by-products.

The biological activity of 1,19-Difluorononadecan-10-one is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Binding : Its structure allows it to bind to certain receptors, potentially modulating signal transduction pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound facilitates its integration into cell membranes, affecting membrane fluidity and permeability.

Biological Activity

Research on the biological activity of 1,19-Difluorononadecan-10-one indicates several potential effects:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This is likely due to increased membrane permeability and interaction with microbial enzymes.

- Antitumor Effects : Preliminary studies suggest that 1,19-Difluorononadecan-10-one may induce apoptosis in cancer cell lines. The mechanism could involve the activation of caspases or modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological implications of 1,19-Difluorononadecan-10-one:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Antitumor Study :

- Objective : To assess cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).

- Results : Concentrations above 50 µM resulted in a dose-dependent decrease in cell viability, with flow cytometry indicating increased apoptosis rates.

-

Mechanistic Insights :

- Study Design : Investigated the impact on apoptosis-related proteins.

- Outcome : Increased expression of pro-apoptotic proteins (BAX) and decreased anti-apoptotic proteins (BCL-2) were observed following treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。